

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Enrupatinib Administration

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enrupatinib (EI-1071) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors, including microglia in the central nervous system.[3][4] By inhibiting CSF-1R signaling, Enrupatinib is being investigated for its therapeutic potential in various diseases where macrophage or microglia activity is implicated, such as Alzheimer's disease, tenosynovial giant cell tumors, and certain cancers.[1] [3][5] This document provides detailed application notes and protocols for the analysis of immune cell populations, with a focus on myeloid cells, using flow cytometry following the administration of Enrupatinib.

# Mechanism of Action and Expected Immunological Effects

**Enrupatinib** targets the tyrosine kinase activity of CSF-1R, thereby blocking the downstream signaling pathways that promote the survival and proliferation of macrophages and microglia. [1] Preclinical studies have shown that **Enrupatinib** can lead to a significant reduction in the number of tumor-associated macrophages (TAMs) and brain microglia.[1][4] Therefore, a key application of flow cytometry in the context of **Enrupatinib** treatment is to monitor the depletion

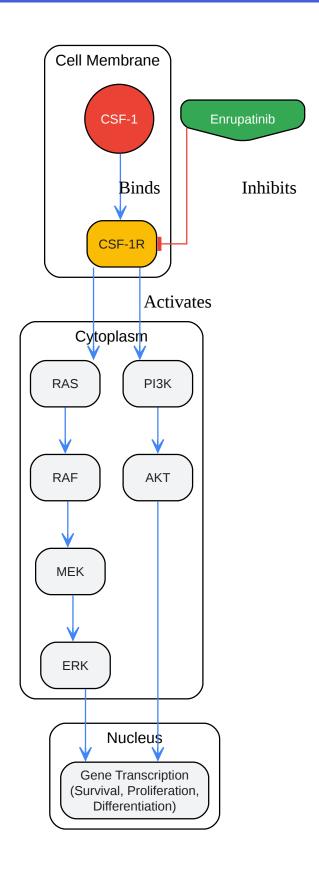


and potential repopulation of these myeloid cell subsets in peripheral blood, tissues, and the tumor microenvironment.

## **CSF-1R Signaling Pathway**

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. **Enrupatinib**, as a CSF-1R inhibitor, blocks this initial phosphorylation step.





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Caption: CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.

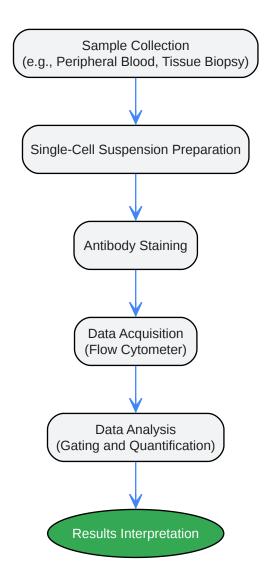


## **Flow Cytometry Analysis Protocols**

Flow cytometry is a powerful technique for identifying and quantifying immune cell populations in heterogeneous samples like peripheral blood and dissociated tissues. The following protocols provide a framework for analyzing the effects of **Enrupatinib** on immune cells.

### **Experimental Workflow**

The general workflow for flow cytometry analysis involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.



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Caption: General experimental workflow for flow cytometry analysis.



# Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify major immune cell populations and myeloid subsets in PBMCs from subjects treated with **Enrupatinib**.

#### Materials:

- Blood collection tubes (e.g., EDTA or Heparin)
- Ficoll-Paque™ PLUS
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Fluorescently conjugated antibodies (see Table 2 for a suggested panel)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Viability dye (e.g., Zombie NIR™ or similar)
- Flow cytometer and analysis software

### Procedure:

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  - Carefully collect the buffy coat layer containing PBMCs.
  - Wash the PBMCs twice with PBS containing 2% FBS.



- Count the cells and assess viability using a hemocytometer and trypan blue.
- Antibody Staining:
  - Resuspend up to 1 x 10<sup>6</sup> PBMCs in 100 μL of staining buffer (PBS + 2% FBS).
  - Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
  - Add the pre-titrated antibody cocktail (see Table 2) and the viability dye.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 2 mL of staining buffer.
  - Resuspend the cells in 300-500 μL of staining buffer for flow cytometry acquisition.
- Data Acquisition and Analysis:
  - Acquire the samples on a calibrated flow cytometer.
  - Use appropriate single-stain controls for compensation.
  - Analyze the data using a sequential gating strategy to identify different immune cell populations.

# Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs)

Objective: To characterize the immune cell composition, particularly myeloid cells, within the tumor microenvironment following **Enrupatinib** treatment.

#### Materials:

- Fresh tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
- GentleMACS™ Dissociator or similar



- Cell strainers (e.g., 70 μm)
- Red Blood Cell (RBC) Lysis Buffer (if required)
- Fluorescently conjugated antibodies (see Table 3 for a suggested panel)
- All other reagents as listed in Protocol 1.

#### Procedure:

- Tissue Dissociation:
  - Mechanically mince the tumor tissue into small pieces.
  - Enzymatically digest the tissue according to the manufacturer's protocol for the tumor dissociation kit.
  - Pass the digested tissue through a cell strainer to obtain a single-cell suspension.
  - If necessary, treat with RBC Lysis Buffer to remove red blood cells.
  - Wash the cells and perform a cell count and viability assessment.
- Antibody Staining and Data Acquisition:
  - Follow the antibody staining and data acquisition steps as described in Protocol 1, using the antibody panel suggested in Table 3.

# **Data Presentation and Expected Results**

Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between treatment groups (e.g., pre-treatment vs. post-treatment, placebo vs. **Enrupatinib**).

Table 1: Expected Changes in Immune Cell Populations Following **Enrupatinib** Treatment



Cell Population	Marker Profile	Expected Change with Enrupatinib	Rationale
Monocytes (Classical)	CD14+CD16-	Decrease	CSF-1R is important for monocyte survival and differentiation.
Monocytes (Non- classical)	CD14lowCD16+	Decrease/Variable	May also be dependent on CSF-1R signaling.
Tumor-Associated Macrophages (TAMs)	CD45+CD11b+F4/80+ (murine) or CD45+CD11b+CD68+ (human)	Significant Decrease	TAMs are a key target of CSF-1R inhibitors.
Microglia (in CNS studies)	CD45lowCD11b+TME M119+	Significant Decrease	Microglia are highly dependent on CSF-1R signaling.
T Cells	CD3+	No direct effect expected	Enrupatinib does not directly target T cells.
B Cells	CD19+	No direct effect expected	Enrupatinib does not directly target B cells.
NK Cells	CD3-CD56+	No direct effect expected	Enrupatinib does not directly target NK cells.

Table 2: Suggested Antibody Panel for Human PBMC Analysis



Marker	Fluorochrome	Cell Population Identified
Viability Dye	e.g., Zombie NIR™	Live/Dead Discrimination
CD45	e.g., AF700	All Leukocytes
CD3	e.g., PE-Cy7	T Cells
CD19	e.g., APC	B Cells
CD56	e.g., PerCP-Cy5.5	NK Cells
CD14	e.g., FITC	Monocytes
CD16	e.g., PE	Monocyte subsets, NK Cells
HLA-DR	e.g., BV605	Antigen Presenting Cells
CD11b	e.g., BV786	Myeloid Cells
CSF-1R (CD115)	e.g., BV421	CSF-1R expressing cells

Table 3: Suggested Antibody Panel for Human Tumor-Infiltrating Leukocyte Analysis



Marker	Fluorochrome	Cell Population Identified
Viability Dye	e.g., Zombie NIR™	Live/Dead Discrimination
CD45	e.g., AF700	All Leukocytes
CD3	e.g., PE-Cy7	T Cells
CD8	e.g., APC-H7	Cytotoxic T Cells
CD4	e.g., BUV395	Helper T Cells
CD11b	e.g., BV786	Myeloid Cells
CD11c	e.g., BV650	Dendritic Cells
CD14	e.g., FITC	Monocytes/Macrophages
CD68	e.g., PE	Macrophages
CD206	e.g., APC	M2-like Macrophages
HLA-DR	e.g., BV605	Antigen Presenting Cells
CSF-1R (CD115)	e.g., BV421	CSF-1R expressing cells

# **Troubleshooting and Considerations**

- Antibody Titration: Always titrate antibodies to determine the optimal concentration for staining to maximize signal-to-noise ratio.
- Compensation: Proper compensation is crucial for accurate data analysis, especially with multi-color panels. Use single-stain controls for each fluorochrome.
- Viability Dyes: The inclusion of a viability dye is essential to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
- Gating Strategy: A consistent and well-defined gating strategy is necessary for reproducible results.[6][7][8] Use fluorescence-minus-one (FMO) controls to help set accurate gates.

By implementing these detailed protocols and considerations, researchers can effectively utilize flow cytometry to monitor the immunological effects of **Enrupatinib**, providing valuable insights



into its mechanism of action and therapeutic efficacy.

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